D-threo-Dihydrosphingosine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R)-2-aminooctadecane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3102-56-5 | |
| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
De Novo Biosynthesis and Metabolic Interconversions of Dihydrosphingosines
Serine Palmitoyltransferase (SPT)-Mediated Initiation of Sphingolipid De Novo Synthesis
The de novo synthesis of all sphingolipids commences with a pivotal reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). researchgate.netresearchgate.net This initial and rate-limiting step sets the foundation for the entire sphingolipid metabolic pathway. researchgate.netfrontiersin.org
Formation of 3-Ketodihydrosphingosine
SPT, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the condensation of L-serine and a long-chain acyl-CoA, typically palmitoyl-CoA. wikipedia.orgnih.govcncb.ac.cn This reaction, a Claisen-like condensation, results in the formation of 3-ketodihydrosphingosine (also referred to as 3-oxosphinganine). researchgate.netwikipedia.org The mammalian SPT is a heterodimer composed of LCB1 and LCB2 subunits, both of which are integral membrane proteins of the endoplasmic reticulum. researchgate.net The catalytic activity resides in the LCB2 subunit. researchgate.net
The mechanism involves the formation of a Schiff base between PLP and L-serine, followed by the abstraction of the alpha-proton of serine. This generates a carbanion that attacks the thioester group of palmitoyl-CoA, leading to a decarboxylative condensation and the release of 3-ketodihydrosphingosine. wikipedia.orgnih.gov
Reduction to Dihydrosphingosine (Sphinganine)
The newly synthesized 3-ketodihydrosphingosine is rapidly converted to D-threo-dihydrosphingosine (sphinganine) in the second step of the de novo pathway. frontiersin.orguniprot.orguniprot.org This reduction is catalyzed by the enzyme 3-ketodihydrosphingosine reductase (KDSR), an NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. uniprot.orgwikipedia.orgnih.gov The reaction stereospecifically produces the D-erythro isomer of dihydrosphingosine. wikipedia.org
Conversion to Dihydroceramide (B1258172) by Ceramide Synthase (CerS)
Following its formation, dihydrosphingosine serves as a substrate for a family of enzymes known as ceramide synthases (CerS). ahajournals.orgfrontiersin.org These enzymes catalyze the N-acylation of dihydrosphingosine by transferring a fatty acyl group from an acyl-CoA molecule to the amino group of the sphingoid base. frontiersin.orgresearchgate.net This reaction yields dihydroceramide. frontiersin.orgahajournals.org
There are six distinct ceramide synthase isoforms in mammals (CerS1-6), each exhibiting specificity for acyl-CoAs of different chain lengths. frontiersin.org This diversity in CerS activity is a primary determinant of the fatty acid composition and, consequently, the structural and functional diversity of the resulting sphingolipids. frontiersin.org
Subsequent Metabolism to Downstream Dihydrosphingolipids
Dihydroceramide, the product of the CerS reaction, is a key branching point in the sphingolipid metabolic pathway. It can be further metabolized to form a variety of more complex dihydrosphingolipids. One major pathway involves the introduction of a double bond into the sphingoid backbone of dihydroceramide by the enzyme dihydroceramide desaturase (DES), which converts it to ceramide. ahajournals.orgnih.gov
However, dihydroceramide itself can be a precursor to other complex dihydrosphingolipids. For instance, it can be converted to dihydrosphingomyelin by sphingomyelin (B164518) synthases or to dihydroglucosylceramide by glucosylceramide synthase. acs.org Dihydrosphingosine can also be phosphorylated by sphingosine (B13886) kinases to produce dihydrosphingosine-1-phosphate (dhS1P), a signaling molecule with roles in various cellular processes. frontiersin.orgresearchgate.net
Stereospecificities in Dihydrosphingosine Metabolic Processing
The enzymes involved in dihydrosphingosine metabolism exhibit a high degree of stereospecificity, ensuring the formation of biologically active sphingolipids. The reduction of 3-ketodihydrosphingosine by KDSR is stereospecific for the formation of D-erythro-dihydrosphingosine. wikipedia.org
Further downstream, enzymes like sphingosine kinases show a preference for the naturally occurring D-erythro isomers of sphingoid bases. researchgate.netresearchgate.net For example, sphingosine kinase has a higher affinity for D-erythro-sphingosine compared to its L-threo counterpart. researchgate.net While L-threo-dihydrosphingosine is not a typical substrate, it can act as a competitive inhibitor of sphingosine kinase. researchgate.netnih.gov This stereoselectivity is crucial as different stereoisomers can have distinct or even opposing biological activities. nih.gov For instance, only the D-erythro stereoisomers of sphingosine are effective in mobilizing intracellular calcium. nih.gov In contrast, some plant 3-ketodihydrosphingosine reductases lack strict stereospecificity and can produce both D-erythro and L-threo isomers. uniprot.org
Table 1: Key Enzymes in Dihydrosphingosine Metabolism
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Serine Palmitoyltransferase | SPT | Catalyzes the initial, rate-limiting step in de novo sphingolipid synthesis. | L-serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine, CoA, CO2 |
| 3-Ketodihydrosphingosine Reductase | KDSR | Reduces 3-ketodihydrosphingosine to dihydrosphingosine. | 3-Ketodihydrosphingosine, NADPH | This compound, NADP+ |
| Ceramide Synthase | CerS | N-acylates dihydrosphingosine to form dihydroceramide. | This compound, Acyl-CoA | Dihydroceramide, CoA |
| Dihydroceramide Desaturase | DES | Introduces a double bond into dihydroceramide to form ceramide. | Dihydroceramide, NADPH, O2 | Ceramide, NADP+, H2O |
Table 2: Compound Names
| Compound Name |
|---|
| 3-Ketodihydrosphingosine |
| Acyl-CoA |
| Ceramide |
| This compound |
| Dihydroceramide |
| Dihydroglucosylceramide |
| Dihydrosphingomyelin |
| Dihydrosphingosine-1-phosphate |
| L-serine |
| Palmitoyl-CoA |
Enzymatic Interactions and Regulatory Mechanisms Involving D Threo Dihydrosphingosine
Interaction with Sphingosine (B13886) Kinase (SphK) Isoforms
Sphingosine kinases (SphK) are crucial enzymes that phosphorylate sphingosine and its analogs to form sphingosine-1-phosphate (S1P), a potent signaling molecule. The two main isoforms, SphK1 and SphK2, exhibit distinct substrate specificities and cellular functions. D-threo-dihydrosphingosine interacts differently with these two isoforms.
This compound as a Competitive Inhibitor of Sphingosine Kinase 1 (SphK1)
This compound acts as a competitive inhibitor of Sphingosine Kinase 1 (SphK1). nih.govnih.govnih.govfrontiersin.org This inhibition is stereospecific, as the naturally occurring D-erythro enantiomer is a substrate, albeit a weak one, for SphK1. nih.gov The threo-enantiomers, including this compound, are not phosphorylated by SphK1 but instead bind to the active site and prevent the phosphorylation of the natural substrate, sphingosine. nih.gov
Research has demonstrated that a mixture of DL-threo-dihydrosphingosine competitively inhibits SphK1 activity in a dose-dependent manner in isolated human platelets and from rat brain microsomes. nih.gov The inhibition constant (Ki) for D,L-threo-dihydrosphingosine has been estimated to be in the range of 3-6 μM. nih.govfrontiersin.orgacs.org This inhibitory action on SphK1 can disrupt the balance of sphingolipid metabolites, leading to downstream cellular effects. For instance, inhibition of SphK1 by D,L-threo-dihydrosphingosine has been shown to result in a decrease in Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. amegroups.org
Table 1: Inhibitory Action of this compound on SphK1
| Inhibitor | Enzyme | Inhibition Type | Ki Value | Source |
| D,L-threo-dihydrosphingosine | Sphingosine Kinase 1 (SphK1) | Competitive | 3-6 μM | nih.govfrontiersin.orgacs.org |
Substrate Specificity for Sphingosine Kinase 2 (SphK2)
In contrast to its inhibitory effect on SphK1, this compound can be a substrate for Sphingosine Kinase 2 (SphK2). nih.govnih.gov SphK2 has a broader substrate specificity compared to SphK1 and can phosphorylate various sphingoid bases, including D,L-threo-dihydrosphingosine. nih.govfrontiersin.orgnih.gov
Studies have shown that expression of SphK2 in HEK 293 cells leads to the phosphorylation of D,L-threo-dihydrosphingosine. nih.gov While D-erythro-dihydrosphingosine is a better substrate for SphK2 than D-erythro-sphingosine, the ability of SphK2 to phosphorylate the threo isomer is a notable distinction from SphK1. nih.gov However, it is worth noting that in some plant species like Arabidopsis thaliana, SphK2 has very low activity toward D,L-threo-dihydrosphingosine. uniprot.org The phosphorylation of this compound by SphK2 generates L-threo-dihydrosphingosine-1-phosphate, adding another layer to the complexity of sphingolipid signaling.
Modulation of Dihydroceramide (B1258172) Synthase (CerS) Activity
Dihydroceramide synthases (CerS), also known as ceramide synthases, are a family of enzymes responsible for the N-acylation of sphingoid bases to form dihydroceramides, which are precursors to ceramides (B1148491). This compound can both be utilized as a substrate by and act as an inhibitor of these enzymes.
This compound as a Substrate for Acylation to L-threo-Dihydroceramide
This compound can serve as a substrate for dihydroceramide synthase (CerS), leading to the formation of L-threo-dihydroceramide. nih.govcore.ac.uktandfonline.com While naturally occurring sphingolipids typically contain the D-erythro configuration, synthetic threo-sphingoid bases can also be acylated by CerS in vitro, although potentially with lower efficiency than their erythro counterparts. nih.gov
In vivo studies have shown that all four stereoisomers of dihydrosphingosine, including this compound, can be converted to their corresponding ceramides. nih.gov Specifically, treatment of cells with safingol (B48060) (L-threo-dihydrosphingosine) resulted in its N-acylation to L-threo-dihydroceramide. tandfonline.com This conversion highlights the ability of CerS to accommodate different stereoisomers of the sphingoid base backbone.
Inhibition of Dihydroceramide Synthase Activity
In addition to being a substrate, this compound has been shown to inhibit the activity of dihydroceramide synthase. core.ac.uk This inhibitory effect has been observed in the context of TNF-α-induced cytotoxicity. core.ac.uk In serine-labeled cells, DL-threo-dihydrosphingosine was found to significantly diminish the de novo synthesis of labeled ceramide, suggesting that it targets the (dihydro)ceramide synthase. core.ac.uk This dual role as both a substrate and an inhibitor makes this compound a complex modulator of ceramide metabolism. core.ac.uk
Influence on Protein Kinase C (PKC) Activity
Protein Kinase C (PKC) is a family of serine/threonine kinases that play critical roles in various cellular processes. Certain sphingolipids, including this compound, are known to modulate PKC activity.
This compound, particularly its L-threo enantiomer known as safingol, acts as an inhibitor of Protein Kinase C. dovepress.comresearchgate.netmdpi.comnih.govaacrjournals.org This inhibition is thought to occur through interaction with the C1 domain of PKC, which is the binding site for diacylglycerol (DAG). mdpi.comaacrjournals.org Safingol competitively inhibits the binding of phorbol (B1677699) esters, which are DAG analogs, to this domain. mdpi.com
The IC50 value for the inhibition of purified rat brain PKC by safingol has been reported to be around 37.5 to 40 μM. mdpi.com The inhibitory effect of safingol has been observed for several PKC isoforms, including PKCβ-I, PKCδ, and PKCε. tandfonline.com This inhibition of PKC can have significant downstream consequences, as PKC is involved in numerous signaling pathways, including those regulating cell growth, differentiation, and apoptosis. For example, the inhibition of PKC by safingol has been linked to the induction of autophagy in solid tumor cells. tandfonline.com
Table 2: PKC Inhibition by this compound (Safingol)
| Inhibitor | Target | IC50 | Mechanism | Source |
| Safingol (L-threo-dihydrosphingosine) | Protein Kinase C (PKC) | 37.5 - 40 μM | Competitive inhibition at the C1 domain | mdpi.com |
Effects on Sphingosine-1-Phosphate (S1P) Homeostasis
The cellular concentration of the bioactive lipid mediator, Sphingosine-1-Phosphate (S1P), is meticulously regulated by the coordinated action of synthesizing and degrading enzymes. This balance, often termed the "sphingolipid rheostat," is critical for determining cell fate, influencing processes such as proliferation, apoptosis, and migration. biologists.com this compound has been identified as a significant modulator of S1P homeostasis, primarily through its direct interaction with the enzymes responsible for S1P synthesis, the sphingosine kinases (SphK).
The production of S1P is catalyzed by two isoforms, Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2), which phosphorylate sphingosine to S1P. ahajournals.org Conversely, S1P levels are decreased by the actions of S1P phosphatases (SPPs), which dephosphorylate S1P back to sphingosine, and by S1P lyase (SPL), which irreversibly degrades S1P. physiology.orgrsc.org
Research has firmly established that the threo-enantiomers of dihydrosphingosine are potent competitive inhibitors of sphingosine kinase activity. nih.gov Studies utilizing rat brain microsomes demonstrated that while the erythro-enantiomers of sphingosine and dihydrosphingosine are the preferred substrates for phosphorylation, neither of the threo-enantiomers were phosphorylated. nih.gov Instead, they acted as powerful competitive inhibitors of the enzyme. nih.gov This inhibitory action is the principal mechanism by which this compound disrupts S1P homeostasis. By blocking SphK, it prevents the formation of S1P, thereby lowering intracellular S1P levels and shifting the sphingolipid rheostat away from the pro-survival, pro-proliferative signals mediated by S1P. merckmillipore.comresearchgate.net
The two kinase isoforms, SphK1 and SphK2, exhibit different substrate specificities and sensitivities to inhibitors. While D,L-threo-dihydrosphingosine is generally considered a non-substrate for SphK1 uniprot.orguniprot.org, it can be phosphorylated by SphK2. bohrium.comfrontiersin.org Despite being a substrate for SphK2, its primary role in experimental contexts is as an inhibitor of S1P production, likely due to its competitive action against the natural substrate, sphingosine. nih.govmerckmillipore.com For instance, L-threo-dihydrosphingosine is acted upon by human SPHK2. uniprot.org
The consequences of this inhibition have been observed across various biological systems. In Swiss 3T3 fibroblasts, the competitive inhibitor DL-threo-dihydrosphingosine was shown to block the formation of S1P induced by platelet-derived growth factor (PDGF). merckmillipore.com This inhibition of S1P production, in turn, prevented the downstream activation of mitogen-activated protein (MAP) kinase and cell cycle progression, demonstrating the critical role of SphK-mediated S1P production in growth factor signaling. biologists.commerckmillipore.com
Furthermore, studies in Jurkat and U937 leukemia cells revealed that treatment with D,L-threo-dihydrosphingosine induced apoptosis, which was accompanied by a significant increase in the expression of SphK1. nih.gov This upregulation of SphK1 was identified not as a direct effect of the inhibitor, but as a broader consequence of apoptotic stress, suggesting a cellular compensatory mechanism. nih.gov In developmental biology, the use of d,l-threo-dihydrosphingosine in cultured embryonic mouse kidneys helped to elucidate the role of S1P homeostasis in morphogenesis. The inhibitor caused a reduction in ureteric bud tip numbers, an effect that could be partially rescued by the addition of exogenous S1P, highlighting the essential nature of SphK activity and S1P in kidney development. physiology.org
Research Findings on this compound and S1P Homeostasis
| Experimental System | Form Used | Enzyme Target | Observed Effect | Reference |
|---|---|---|---|---|
| Rat Brain Microsomes | threo-enantiomers of dihydrosphingosine | Sphingosine Kinase | Potent competitive inhibitors of SphK activity; not phosphorylated. | nih.gov |
| Human Platelets | DL-threo-dihydrosphingosine | Sphingosine Kinase | Competitively inhibited SphK activity in a dose-dependent manner. | nih.gov |
| Swiss 3T3 Fibroblasts | DL-threo-dihydrosphingosine | Sphingosine Kinase | Inhibited PDGF-stimulated S1P formation and downstream signaling (MAP kinase activation, DNA synthesis). | merckmillipore.com |
| Jurkat and U937 Leukemia Cells | D,L-threo-dihydrosphingosine | Sphingosine Kinase | Induced apoptosis and led to a secondary, stress-induced increase in SphK1 expression. | nih.gov |
| Cultured Embryonic Mouse Kidneys | d,l-threo-dihydrosphingosine | Sphingosine Kinase | Reduced ureteric bud tip numbers; effect was partially rescued by exogenous S1P. | physiology.org |
| Vicia faba (Broad Bean) Guard Cells | DL-threo-dihydrosphingosine | Long-chain base kinases | Suppressed darkness-induced increases in S1P levels and stomatal closure. | scispace.com |
D Threo Dihydrosphingosine in Cellular Signaling and Processes
Regulation of Cell Proliferation and Cell Cycle Progression
D-threo-dihydrosphingosine has been identified as a modulator of cell proliferation and the cell cycle. As a competitive inhibitor of sphingosine (B13886) kinase, it can block the formation of sphingosine-1-phosphate (S1P), a known mitogenic signaling molecule. nih.gov This inhibition has been shown to selectively block cell proliferation induced by certain growth factors. msu.ru
In Swiss 3T3 fibroblasts, D,L-threo-dihydrosphingosine was found to inhibit DNA synthesis induced by the B subunit of cholera toxin, which binds to ganglioside GM1. nih.gov This inhibition was associated with a reduction in the activity of cyclin-dependent kinases cdk2 and p34cdc2, key regulators of cell cycle progression. nih.gov Furthermore, in human neuroblastoma cells, the accumulation of dihydroceramides, which can result from the inhibition of dihydroceramide (B1258172) desaturase, leads to cell cycle arrest at the G0/G1 phase. researchgate.net This is accompanied by a decrease in the phosphorylation of the retinoblastoma protein, a critical step for entry into the S phase. researchgate.net
| Cell Line | Treatment | Effect on Cell Proliferation/Cycle | Reference |
| Swiss 3T3 fibroblasts | D,L-threo-dihydrosphingosine | Inhibited DNA synthesis and activity of cdk2 and p34cdc2 | nih.gov |
| Human neuroblastoma cells (SMS-KCNR) | siRNA for DEGS-1 (leading to dihydroceramide accumulation) | Cell cycle arrest at G0/G1, decreased phosphorylated retinoblastoma protein | researchgate.net |
| Vascular Smooth Muscle Cells | D,L-threo-dihydrosphingosine | Selectively blocked PDGF-induced proliferation | msu.ru |
Induction of Apoptosis and Programmed Cell Death Pathways
This compound and its analogs are potent inducers of apoptosis, a form of programmed cell death essential for tissue homeostasis.
Apoptosis Induction Independent of Ceramide
Research has shown that this compound can induce apoptosis through mechanisms that are independent of the well-known pro-apoptotic molecule, ceramide. In Hep3B cells, synthetic long-chain analogues of dihydrosphingosine, including the D-threo isomer, were found to induce apoptosis without a corresponding increase in ceramide levels. sigmaaldrich.com This apoptotic process was associated with the activation of caspase-3-like proteases. sigmaaldrich.com Similarly, safingol (B48060) (L-threo-dihydrosphingosine) has been shown to induce apoptosis in human oral squamous cell carcinoma cells. mdpi.com
Synergistic Effects with Other Cytotoxic Modulators
This compound, particularly its L-threo isomer known as safingol, exhibits significant synergistic cytotoxicity when combined with other anticancer agents. nih.govoup.com One notable example is its combination with N-(4-hydroxyphenyl)retinamide (4-HPR or fenretinide). nih.govoup.com This combination has been shown to dramatically increase cytotoxicity in a wide range of solid tumor cell lines, including neuroblastoma, lung, melanoma, prostate, colon, breast, and pancreas cancer cells. nih.gov The synergistic effect is observed even in cell lines with p53 mutations and those resistant to alkylating agents. nih.gov This enhanced cytotoxicity is linked to the modulation of ceramide metabolism. nih.govjci.org
The combination of 4-HPR and safingol has been shown to be effective under hypoxic conditions, which are often found within tumors. nih.govportlandpress.com Furthermore, adding agents that inhibit ceramide glucosylation or acylation, such as PPMP or tamoxifen, can further enhance the cytotoxic effects. nih.gov
Modulation of Autophagy
In addition to apoptosis, this compound has been implicated in the regulation of autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. Safingol (L-threo-dihydrosphingosine) has been shown to induce autophagy in solid tumor cells. tandfonline.comcaymanchem.com This induction of autophagy is attributed to the inhibition of protein kinase C (PKC) and the PI3-kinase pathway. tandfonline.comnih.gov
Interestingly, while D-threo-sphinganine also induces autophagy, other stereoisomers show varying effects. For instance, treatment with L-erythro-, D-threo-, or D-erythro-sphinganine resulted in different levels of autophagy induction. tandfonline.com In oral squamous cell carcinoma cells, safingol was found to induce both apoptosis and autophagy. plos.org The suppression of autophagy in these cells enhanced the apoptotic effect of safingol, suggesting that in this context, autophagy acts as a survival mechanism. plos.org
Role in Extracellular Signal-Regulated Kinase (ERK) Signaling Cascade
This compound has been identified as an inhibitor of the extracellular signal-regulated kinase (ERK) signaling cascade, a critical pathway involved in cell proliferation, differentiation, and survival. nih.govmedchemexpress.comevitachem.com It has been shown to be effective against both growth factor- and G-protein-dependent activation of ERK. nih.gov In Swiss 3T3 fibroblasts, D,L-threo-dihydrosphingosine blocked the activation of Erk2 induced by platelet-derived growth factor (PDGF). msu.ru This inhibition of the ERK pathway is a key mechanism through which this compound can inhibit smooth muscle cell proliferation. nih.gov
| Cell Type | Activator | Effect of this compound | Reference |
| Mammalian cells | Growth factors, G-proteins | Inhibition of ERK activation | nih.gov |
| Swiss 3T3 fibroblasts | PDGF | Blocked Erk2 activation | msu.ru |
| Airway smooth muscle | Not specified | Inhibition of ERK signaling | nih.gov |
Influence on Cellular Membrane Structure and Lipid Domain Dynamics
As a sphingolipid precursor, this compound plays a crucial role in the structure and dynamics of cellular membranes. scbt.com Its unique stereochemistry influences its interactions within the lipid bilayer, affecting membrane fluidity and curvature. scbt.com Sphingolipids, in general, are fundamental components of cell membranes and are involved in the formation of specialized microdomains known as lipid rafts. sigmaaldrich.comnih.gov These rafts are enriched in sphingolipids and cholesterol and function as platforms for cellular signaling. nih.gov
The incorporation of this compound into membranes can alter the organization and dynamics of these lipid domains, thereby affecting the function of membrane-associated proteins. scbt.com The physical properties of sphingomyelins, which can be synthesized from dihydrosphingosine, and their dihydro species differ, leading to variations in membrane packing and the formation of condensed domains. nih.gov For example, D-erythro-N-16:0-dihydrosphingomyelin (16:0-DHSM) bilayers exhibit more condensed domains compared to their sphingomyelin (B164518) counterparts. nih.gov These structural alterations in the membrane can have profound effects on cellular processes such as cell adhesion and cytoskeletal organization. molbiolcell.org
Impact on Cellular Differentiation and Polarity Development
This compound and its related isomers play a crucial role in the complex processes of cellular differentiation and the establishment of cell polarity. The stereochemistry of these molecules is critical to their function, leading to distinct effects on cellular behavior.
Research on the development of polarity in HepG2 liver cells has shown that the accumulation of D-erythro-sphinganine, the natural substrate for dihydroceramide synthase, effectively disrupts the formation of apical plasma membrane domains. molbiolcell.org Conversely, the L-threo isomer of sphinganine (B43673) (also known as safingol) does not inhibit the development of cell polarity, highlighting the stereospecificity of this process. molbiolcell.org This suggests that the configuration of the hydroxyl and amino groups on the sphingoid backbone is a key determinant of its biological activity in this context.
Further studies using Madin-Darby canine kidney (MDCK) epithelial cells, a common model for studying cell polarity, have demonstrated that inhibiting sphingosine kinase with this compound impairs the establishment of a polarized and differentiated phenotype. Treatment with the inhibitor disrupted cell-cell adhesions and led to the loss of the typical polarized cell shape, causing the cells to adopt a fibroblast-like appearance. A key observation was the redistribution of β-catenin, a protein vital for cell adhesion and signaling, from the plasma membrane to the cytoplasm and nucleus.
In the context of neuronal differentiation, the metabolism of sphingolipids is also critical. During axon growth, ceramide must be metabolized to glucosylceramide. jneurosci.org Experiments have shown that while D-erythro-ceramide can support this process, L-threo-ceramide, which is not readily metabolized to its corresponding glucosylceramide, is ineffective. jneurosci.org This finding again underscores the importance of the specific stereoisomer in facilitating complex differentiation events like axonogenesis.
The influence of these compounds extends to cell fate decisions between differentiation and apoptosis. Sphingosine is recognized as an intracellular regulator of both processes. nih.gov The ligation of the tumor necrosis factor-α (TNF-α) receptor can trigger signaling cascades that result in cell growth, differentiation, or death, depending on the cellular context. core.ac.uk
Table 1: Research Findings on Cellular Differentiation and Polarity
| Cell Type | Compound Used | Effect | Reference |
|---|---|---|---|
| HepG2 (liver cells) | L-threo-sphinganine (Safingol) | Did not inhibit cell polarity development, unlike its D-erythro counterpart. | molbiolcell.org |
| MDCK (kidney cells) | This compound | Impaired cell-cell adhesions, caused loss of polarized phenotype, and led to β-catenin redistribution. |
Involvement in Oxidative Stress and Inflammation Responses
This compound is a significant modulator of inflammatory and oxidative stress pathways, primarily through its action as an inhibitor of sphingosine kinases (SPHKs) and the subsequent reduction in sphingosine-1-phosphate (S1P) synthesis.
In preclinical animal models of acute inflammation, the administration of DL-threo-dihydrosphingosine (DTD), acting as an S1P synthesis inhibitor, produced a significant anti-inflammatory effect. nih.gov This effect was linked to a reduction in vascular permeability and the recruitment of inflammatory cells to the site of inflammation. nih.gov The study demonstrated that the S1P pathway is actively involved in acute inflammation, suggesting that its modulation could be a target for anti-inflammatory therapies. nih.gov
The connection between this compound and inflammatory signaling is further supported by its impact on TNF-α-mediated responses. TNF-α is a primary cytokine that drives inflammation. core.ac.uk Research has shown that DL-threo-dihydrosphingosine can significantly protect against cytotoxicity induced by TNF-α. core.ac.uk This protective effect is specific to the threo isomer, as DL-erythro-dihydrosphingosine did not show the same activity. core.ac.uk
In the context of host-pathogen interactions, inhibiting sphingosine kinase-1 (SphK-1) with D,L-threo-dihydrosphingosine in macrophages infected with Mycobacterium smegmatis led to a reduced inflammatory response. nih.gov Specifically, it decreased the production of nitric oxide (NO) and the secretion of TNF-α. nih.gov
Interestingly, the L-threo enantiomer, safingol, has been reported to induce oxidative stress under certain conditions. It can inhibit glucose uptake, which leads to the time- and concentration-dependent generation of reactive oxygen species (ROS). wikipedia.org This production of ROS, combined with the inhibition of other signaling pathways, can synergize to induce autophagy and eventual cell death. wikipedia.org Furthermore, studies on photoreceptor cells have shown that oxidative stress increases the synthesis of ceramide and sphingosine, which can mediate apoptosis. arvojournals.org
Table 2: Research Findings on Oxidative Stress and Inflammation
| Model System | Compound Used | Effect | Reference |
|---|---|---|---|
| Mouse model of acute inflammation | DL-threo-dihydrosphingosine (DTD) | Exerted a significant anti-inflammatory effect by reducing vascular permeability and cell recruitment. | nih.gov |
| L929 fibrosarcoma cells | DL-threo-dihydrosphingosine | Protected against TNF-α-induced cytotoxicity. | core.ac.uk |
| Macrophages infected with M. smegmatis | D,L-threo-dihydrosphingosine (DHS) | Reduced generation of nitric oxide (NO) and secretion of TNF-α. | nih.gov |
Pathophysiological Implications of D Threo Dihydrosphingosine Metabolism
Association with Cancer Biology and Tumor Cell Fate
D-threo-dihydrosphingosine, also known as safingol (B48060), has emerged as a significant molecule in cancer research due to its influence on tumor cell fate and its potential as a therapeutic agent. iiarjournals.orgnih.gov Its primary mechanisms of action are tied to the modulation of critical signaling pathways that govern cell growth, death, and resistance to treatment.
Mechanisms of Cytotoxicity in Malignant Cells
This compound exerts its cytotoxic effects on malignant cells through several interconnected mechanisms. A key action is the inhibition of sphingosine (B13886) kinase (SK), an enzyme responsible for converting sphingosine into the pro-survival molecule sphingosine-1-phosphate (S1P). iiarjournals.orgsignpathpharma.com By competitively inhibiting SK1, this compound disrupts the balance of the sphingolipid rheostat, leading to an accumulation of pro-apoptotic sphingolipids like ceramide and a decrease in pro-proliferative S1P. signpathpharma.comoncotarget.com This shift is a critical determinant of cell fate, pushing cancer cells towards apoptosis. oncotarget.com
Furthermore, this compound is recognized as an inhibitor of protein kinase C (PKC), a family of enzymes involved in various cellular processes, including proliferation and survival. aacrjournals.orgplos.orgnih.gov While its inhibitory effects on PKC have been documented, the direct impact on cancer cell cytotoxicity at physiologically relevant concentrations is a subject of ongoing investigation. nih.gov
Studies have also highlighted the role of this compound in inducing apoptosis through pathways independent of or synergistic with its enzyme-inhibitory functions. For instance, it has been shown to induce apoptosis in oral squamous cell carcinoma cells through an endonuclease G-mediated pathway. plos.org In some cancer cell lines, this compound treatment leads to the generation of reactive oxygen species (ROS), which can trigger cell death. nih.gov The induction of autophagy, a cellular self-degradation process, has also been observed in cancer cells treated with this compound, suggesting a complex interplay of cell death mechanisms. plos.org
In human neuroblastoma and acute lymphoblastic leukemia cell lines, this compound is metabolized to L-threo-dihydroceramide and L-threo-dihydrosphingomyelin. aacrjournals.org Interestingly, the free form of safingol, rather than its metabolites, is believed to be the primary driver of its cytotoxic synergy with other anticancer agents. aacrjournals.org
Modulation of Cellular Chemosensitivity
A significant aspect of this compound's therapeutic potential lies in its ability to enhance the efficacy of conventional chemotherapy drugs. iiarjournals.orgsignpathpharma.com Overexpression of sphingosine kinase 1 (SK1) is often associated with chemoresistance in various cancers. amegroups.orgdovepress.com By inhibiting SK1, this compound can help restore sensitivity to chemotherapeutic agents. amegroups.orgdovepress.com
This synergistic effect has been observed in combination with several cytotoxic drugs. For example, this compound has been shown to potentiate the cytotoxicity of fenretinide (B1684555) (4-HPR), a synthetic retinoid that elevates ceramide levels, in various human cancer cell lines. aacrjournals.orgnih.gov The combination of this compound with conventional chemotherapeutics has demonstrated synergistic killing effects in a panel of cancer cell lines, with the generation of reactive oxygen species (ROS) playing a crucial role in this synergy. nih.gov
The ability of this compound to modulate the sphingolipid balance makes it a promising agent to overcome multidrug resistance, a major hurdle in cancer treatment. dovepress.com By tipping the scales towards apoptosis and away from survival signals, it can lower the threshold for chemotherapy-induced cell death. aacrjournals.org
Role in Inflammatory Responses and Specific Disease Models
The influence of this compound extends beyond cancer biology to the realm of inflammation and specific inflammatory diseases. frontiersin.orgpreprints.orgresearchgate.net Its ability to modulate key signaling molecules involved in inflammatory cascades positions it as a compound of interest for therapeutic intervention in various pathological conditions. frontiersin.org
Inhibition of Smooth Muscle Cell Proliferation in Airway Hyperresponsiveness Models
In the context of respiratory diseases, particularly asthma, airway hyperresponsiveness and remodeling are key pathological features. jci.orgnih.gov Airway smooth muscle (ASM) cell proliferation contributes significantly to this remodeling process. jci.org The sphingosine-1-phosphate (S1P)/sphingosine kinase (SPK) pathway has been identified as a critical regulator of bronchial tone and ASM proliferation. atsjournals.orgresearchgate.net
Studies using animal models of airway hyperresponsiveness have demonstrated that this compound, as an inhibitor of sphingosine kinase, can mitigate key features of the disease. atsjournals.org In a mouse model of ovalbumin (OVA)-induced airway hyperresponsiveness, in vivo administration of this compound significantly reduced the increased responsiveness of bronchi to S1P and acetylcholine. atsjournals.org Furthermore, in vitro studies have shown that this compound can prevent the S1P-induced potentiation of acetylcholine-induced contraction in bronchial preparations. atsjournals.org These findings suggest that by inhibiting the SPK pathway, this compound can effectively inhibit the proliferation of airway smooth muscle cells, thereby presenting a potential therapeutic strategy for asthma and other conditions characterized by airway hyperresponsiveness. atsjournals.org
Link to Neurodegenerative Processes and Brain Health
The intricate network of sphingolipid metabolism is crucial for the proper functioning of the central nervous system (CNS). nih.govresearchgate.net Dysregulation of this network has been increasingly implicated in the pathogenesis of various neurodegenerative diseases. researchgate.netresearchgate.net While direct research on this compound in specific neurodegenerative models is less extensive, its role as a modulator of sphingolipid pathways provides a basis for its potential involvement in brain health. nih.gov
Sphingolipids are vital components of neuronal membranes and are involved in signal transduction, cell-cell interaction, and myelination. nih.govresearchgate.net An imbalance in the levels of different sphingolipid species, such as an accumulation of ceramide, has been linked to neuronal apoptosis and neuroinflammation, which are hallmarks of conditions like Alzheimer's disease. researchgate.netresearchgate.net
Given that this compound can influence the ceramide/S1P balance, its potential to impact neurodegenerative processes is an area of growing interest. nih.gov The brain's high lipid content makes it particularly vulnerable to oxidative stress, a factor also implicated in neurodegeneration. mdpi.com Further investigation is needed to elucidate the specific effects of this compound on neuronal cell fate and its potential as a neuroprotective agent.
Hepato-renal Toxicity Aspects Related to Dihydrosphingolipids
While the therapeutic potential of modulating sphingolipid pathways is significant, it is also important to consider the potential toxicities associated with the accumulation of certain sphingolipid intermediates. Dihydrosphingolipids, the class of molecules to which this compound belongs, have been implicated in hepato-renal toxicity under certain conditions. nih.govnih.govresearchgate.net
The accumulation of dihydrosphingosine (dhSph) and other dihydrosphingolipids can occur due to the inhibition of enzymes further down the sphingolipid metabolic pathway. nih.govnih.gov For instance, inhibition of dihydroceramide (B1258172) desaturase 1 (Des1), the enzyme that converts dihydroceramide to ceramide, leads to an accumulation of its substrate. researchgate.net This accumulation has been linked to cellular stress and toxicity in the liver and kidneys. nih.govnih.gov
Therefore, while this compound's primary actions are often associated with the inhibition of sphingosine kinase, its broader impact on the dihydrosphingolipid pool and the potential for off-target effects on enzymes like dihydroceramide desaturase warrant careful consideration in any therapeutic application. aacrjournals.org Understanding the dose-dependent effects and the specific cellular contexts is crucial to harnessing the therapeutic benefits while minimizing potential adverse effects on liver and kidney function.
Involvement in Developmental Processes (e.g., Kidney Morphogenesis)
The metabolism of sphingolipids, including this compound, plays a critical role in the complex orchestration of cellular events that drive embryonic development. nih.govphysiology.org Bioactive sphingolipid metabolites such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P) are key regulators of cell proliferation, differentiation, migration, and apoptosis—processes fundamental to morphogenesis. nih.govmdpi.com The balance between these molecules, often termed the "sphingolipid rheostat," is crucial, and disruptions in their metabolism can have profound developmental consequences. physiology.org Research in model organisms like Drosophila has demonstrated that sphingolipid synthesis is essential for the development of adult structures and the regulation of cell survival pathways. biologists.com
A significant area of investigation has been the role of sphingolipid metabolism in the development of the metanephric kidney. nih.govphysiology.org Kidney morphogenesis is a highly complex process dependent on the precise regulation of cell proliferation, apoptosis, and migration. uni.lu Sphingosine-1-phosphate (S1P), a potent lipid mediator, is central to many of these cellular events. nih.gov The levels of S1P are controlled by the activity of synthetic enzymes, sphingosine kinases (SphK1 and SphK2), and catabolic enzymes, S1P phosphatases and S1P lyase. physiology.orgnih.gov
Studies on developing mouse kidneys have revealed that the expression and activity of these metabolic enzymes are dynamically regulated. physiology.orgnih.gov During embryonic kidney development, sphingosine kinase activity is higher than S1P phosphatase activity, leading to a net accumulation of S1P. nih.govnih.gov This balance shifts in mature tissue, where the activities are similar, resulting in lower S1P content. nih.gov The differential expression of these enzymes between the two primary developing kidney structures—the metanephric mesenchyme and the ureteric bud—further highlights a sophisticated regulatory mechanism contributing to kidney development. nih.govphysiology.org
To investigate the functional importance of this pathway, researchers have used inhibitors of sphingosine kinase, such as this compound (also referred to as d,l-threo-dihydrosphingosine or DHS), in cultured embryonic mouse kidneys. physiology.org Treatment with sphingosine kinase inhibitors leads to a dose-dependent reduction in the number of ureteric bud tips, which are essential for the branching morphogenesis that forms the kidney's collecting duct system, and an increase in apoptosis. nih.govuni.lu
Interestingly, the effects of inhibiting S1P production with this compound could be modulated by the addition of exogenous S1P. physiology.org In embryonic kidney cultures treated with this compound, the subsequent addition of S1P led to an increase in the number of ureteric bud tips. nih.govuni.lu This contrasts with the effect observed with another sphingosine kinase inhibitor, N,N-dimethylsphingosine, where adding exogenous S1P did not affect the ureteric bud tip number, though it did rescue the kidneys from apoptosis. nih.govphysiology.org These findings underscore that S1P homeostasis, dynamically regulated by its metabolic enzymes, is essential for kidney branching morphogenesis. nih.gov
The table below summarizes the research findings on the effect of this compound on ureteric branching in cultured embryonic mouse kidneys.
Table 1: Effect of this compound (DHS) and Sphingosine-1-Phosphate (S1P) on Ureteric Bud Branching in Embryonic Kidney Culture
| Treatment Group | Concentration | Outcome on Ureteric Bud Tip Number | Citation |
|---|---|---|---|
| Control (Vehicle) | N/A | Baseline branching | nih.gov |
| DHS | 20 µM or 50 µM | Dose-dependent reduction in tip numbers | nih.govuni.lu |
| DHS + exogenous S1P | 20 µM or 50 µM DHS + 10 µM S1P | Tip number increased compared to DHS alone | nih.govphysiology.orgnih.gov |
| N,N-dimethylsphingosine + exogenous S1P | N/A | Tip number unaffected | nih.govphysiology.org |
This research demonstrates that the enzymatic pathways involving sphingolipid precursors like this compound are pivotal control points in developmental biology, particularly in the intricate process of organ formation such as kidney morphogenesis. nih.govphysiology.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sphingosine-1-phosphate |
| Ceramide |
| Sphingosine |
| N,N-dimethylsphingosine |
| d,l-threo-dihydrosphingosine |
Advanced Methodologies and Research Tools for D Threo Dihydrosphingosine Analysis
Stereoselective Synthetic Approaches
The precise three-dimensional arrangement of atoms in D-threo-dihydrosphingosine is critical to its biological function. Consequently, significant research has focused on developing stereoselective synthetic methods to produce this specific isomer. These approaches often start from readily available chiral precursors and employ sophisticated chemical reactions to control the stereochemistry at the two chiral centers.
One common strategy involves using amino acids, such as L-serine or D-serine, as the chiral starting material. acs.orgnih.gov For instance, a stereodivergent synthesis has been developed that can produce both D-erythro-sphingosine and D-threo-sphingosine from L-serine. acs.org Another approach utilizes the simple preparation of a trans-oxazoline intermediate from L- or D-serine, followed by an intermolecular olefin cross-metathesis to construct the carbon backbone. nih.gov
Other notable methods include:
Asymmetric α-hydroxylation: This method has been used in the diastereoselective synthesis of D-threo-sphinganine. researchgate.net
Aldol reaction of a SAMP hydrazone: This key step, combined with a diastereoselective reduction, has been used to create the C-2 and C-3 stereogenic centers with high selectivity. cancer.gov
Ring-opening of aziridines: A strategy involving the ring-opening of aziridines by pendant silanols has been shown to be an efficient route for preparing related amino alcohols. chemrxiv.org
Substrate-controlled aza-Claisen rearrangement: This has been employed to establish the erythro-configured amino-alcohol motif, which can be a precursor to the threo isomer through subsequent chemical modifications. researchgate.net
These synthetic routes are often multi-step processes requiring careful control of reaction conditions to achieve high diastereomeric and enantiomeric purity. The development of these methods is crucial for providing pure samples of this compound for biological and analytical studies.
Application as a Specific Enzymatic Inhibitor and Biochemical Probe
This compound, also known as safingol (B48060), serves as a valuable tool in biochemical research due to its ability to selectively inhibit certain enzymes involved in sphingolipid metabolism. mdpi.comresearchgate.net This inhibitory action allows researchers to probe the functions of these enzymes and the signaling pathways they regulate.
Use in Studying Sphingosine (B13886) Kinase Pathways
Sphingosine kinases (SphK) are crucial enzymes that phosphorylate sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). acs.org this compound acts as a competitive inhibitor of sphingosine kinase 1 (SphK1). acs.orgnih.gov By blocking the production of S1P, it allows researchers to investigate the downstream effects of this signaling pathway.
Studies have shown that DL-threo-dihydrosphingosine can inhibit the activation of the extracellular signal-regulated kinase (ERK) signaling cascade, which is involved in cell proliferation. nih.gov Furthermore, it has been observed that in Swiss 3T3 fibroblasts, DL-threo-dihydrosphingosine blocks the activation of certain cyclin-dependent kinases and mitogen-activated protein kinases induced by platelet-derived growth factor (PDGF). msu.ru This inhibition of cell cycle progression highlights the role of the SphK1/S1P pathway in cell growth. amegroups.org
Interestingly, while this compound inhibits SphK1, it can be a substrate for sphingosine kinase 2 (SphK2). acs.orgfrontiersin.orgbohrium.com This differential activity between the two isoforms allows for more specific investigations into their individual roles in cellular processes.
Use in Investigating Dihydroceramide (B1258172) Synthase Activity
Dihydroceramide synthases (CerS) are a family of enzymes responsible for acylating dihydrosphingosine to form dihydroceramide, a key step in the de novo synthesis of sphingolipids. nih.govnih.gov While not a direct inhibitor of CerS, this compound can be used to study the flux and regulation of this pathway.
For example, when the activity of dihydroceramide desaturase, the enzyme that converts dihydroceramide to ceramide, is inhibited, there is an accumulation of dihydroceramides. nih.gov By introducing labeled this compound, researchers can trace its incorporation into dihydroceramides and other downstream sphingolipids, providing insights into the activity and substrate specificity of the various CerS isoforms. molbiolcell.org
Studies have indicated that the stereochemistry of the dihydrosphingosine backbone can influence the activity of downstream enzymes. For instance, the D-erythro isomer of dihydrosphingosine is the preferred substrate for dihydroceramide desaturase compared to the L-threo or D-threo isomers. nih.gov This highlights the importance of using stereochemically pure compounds like this compound to accurately probe these metabolic pathways.
Analytical Techniques for this compound and its Metabolites
Accurate quantification and analysis of this compound and its metabolites are essential for understanding their roles in complex biological systems. A variety of analytical techniques have been developed for this purpose, often combining separation methods with sensitive detection technologies.
Lipid Quantification Methods (e.g., Radiolabeling, Chromatography)
Radiolabeling is a classic technique used to trace the metabolic fate of this compound. researchgate.netresearchgate.net By using a radiolabeled version of the molecule (e.g., with tritium), researchers can follow its incorporation into various downstream sphingolipids. The different lipid species are typically separated using thin-layer chromatography (TLC), and the radioactivity in each spot is quantified to determine the relative abundance of each metabolite. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of sphingolipids. researchgate.netresearchgate.net It can be coupled with various detectors for quantification:
UV Detection: This method is suitable for compounds that absorb ultraviolet light. For some sphingolipids, derivatization may be necessary to introduce a UV-active chromophore. researchgate.net
Evaporative Light Scattering Detector (ELSD): This detector is useful for quantifying non-volatile compounds like lipids without the need for chromophores. nih.gov
Mass Spectrometry (MS): The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for sphingolipid analysis. researchgate.netfrontiersin.org This technique offers high sensitivity and specificity, allowing for the precise identification and quantification of this compound and its various metabolites, even at low concentrations in complex biological samples. researchgate.netnih.gov
Table 1: Analytical Methods for this compound and its Metabolites
| Analytical Technique | Principle | Application |
|---|---|---|
| Radiolabeling with TLC | Separation of radiolabeled lipids based on polarity, followed by detection of radioactivity. | Tracing the metabolic fate of this compound. researchgate.net |
| HPLC-UV | Separation by HPLC and quantification based on UV absorbance. | Quantification of this compound and its derivatives. researchgate.net |
| HPLC-ELSD | Separation by HPLC and detection based on light scattering by non-volatile analytes. | Quantification of total lipid content, including this compound. nih.gov |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the molecule and its fragments. | Highly sensitive and specific quantification and identification of this compound and its metabolites. researchgate.netfrontiersin.org |
These advanced analytical methods are crucial for elucidating the complex roles of this compound in cellular signaling and metabolism.
Current Gaps in Research and Future Perspectives
Elucidation of Precise Molecular Mechanisms of Action
While it is known that D-threo-dihydrosphingosine participates in cellular signaling, the precise molecular mechanisms underlying its actions are not fully elucidated. evitachem.com It is recognized as an inhibitor of protein kinase C (PKC) and, in some contexts, sphingosine (B13886) kinase (SphK). benthamopen.commedchemexpress.com For instance, the inhibition of SphK1 by DL-threo-dihydrosphingosine has been linked to an increased sensitivity of cells to certain toxins. benthamopen.com Furthermore, its inhibitory action on SphK1 has been associated with a reduction in CDK2, a key regulator of the cell cycle. amegroups.org However, the direct molecular targets and the downstream signaling cascades are not entirely mapped out. Future investigations should focus on identifying specific protein binding partners and clarifying how these interactions translate into cellular responses like apoptosis, which has been observed in some malignant cells. caymanchem.comcaymanchem.com
Comprehensive Understanding of Stereoisomer-Specific Biological Activities and Interactions
A critical area for future research is the detailed comparison of the biological activities of the different stereoisomers of dihydrosphingosine. The stereochemistry of sphingoid bases significantly influences their biological function. researchgate.netnih.gov For example, while D-erythro-dihydrosphingosine is a natural precursor in the de novo synthesis of ceramide, the activities of its stereoisomers, including this compound, are distinct. nih.govwikipedia.org
Studies have shown that both D-threo and L-threo-C2-dihydroceramide can induce apoptosis, whereas their D-erythro and L-erythro counterparts are inactive in this regard. caymanchem.comcaymanchem.com In contrast, another study found that D-erythro-sphingosine was the most potent inducer of apoptosis among several stereoisomers tested, while DL-erythro-dihydrosphingosine was inactive. acs.org The synthetic L-threo isomer, also known as safingol (B48060), has been shown to induce autophagy independently of ceramide generation. tandfonline.com
The phosphorylation of these isomers also appears to be stereospecific. While both erythro and threo isomers of dihydrosphingosine can be phosphorylated in Swiss 3T3 cells, the efficiency and downstream consequences differ. nih.gov Specifically, human sphingosine kinase 2 (SPHK2) can phosphorylate D,L-threo-dihydrosphingosine, whereas SPHK1 cannot. sci-hub.sefrontiersin.orgahajournals.org A comprehensive analysis of how the different stereochemical configurations affect binding to enzymes, receptor interactions, and membrane dynamics will be crucial for a complete understanding. scbt.com
Exploration of Differential Enzyme Interactions Across Diverse Organisms and Cell Types
The interaction of this compound with key enzymes in the sphingolipid pathway shows significant variability across different organisms and cell types. In humans, SPHK2 can phosphorylate D,L-threo-dihydrosphingosine, but SPHK1 shows no measurable activity with this substrate. sci-hub.sefrontiersin.orguniprot.org This contrasts with observations in the plant Arabidopsis thaliana, where both SPHK1 and SPHK2 can phosphorylate this compound, although SPHK2 has a much lower activity. frontiersin.orgfrontiersin.orguniprot.org Conversely, another kinase in Arabidopsis, AtLCBK1, cannot phosphorylate the D-threo isomer. frontiersin.orgfrontiersin.org
In the fruit fly Drosophila melanogaster, treatment with the sphingosine kinase inhibitor D,L-threo-dihydrosphingosine led to some improvement in flight performance in a mutant strain, highlighting its biological activity in this organism. biologists.com In Swiss 3T3 cells, both the threo and erythro isomers of dihydrosphingosine are readily phosphorylated, suggesting a distinct sphingosine kinase activity compared to that in other cell types like platelets. nih.gov Further research is needed to characterize these differential enzyme-substrate relationships and understand their physiological implications in various biological contexts.
Unraveling Complex Metabolic Fluxes and Regulatory Networks in Vivo
Understanding the metabolic fate and regulatory influence of this compound in a living organism is a significant challenge. The sphingolipid metabolic network is a highly interconnected system where the levels of bioactive molecules like ceramide and sphingosine-1-phosphate are tightly regulated. amegroups.orgrupress.org Dihydrosphingosine is a key intermediate in this pathway, and its turnover is crucial for maintaining cellular homeostasis and function, including cell polarity development. molbiolcell.org
Future studies employing techniques like metabolic flux analysis (MFA) will be invaluable. dtic.milfrontiersin.orgcreative-proteomics.com MFA can quantify the rates of metabolic reactions, providing a dynamic view of how this compound is processed and how it influences the flow of metabolites through the sphingolipid pathway. researchgate.net By tracing the incorporation of isotope-labeled precursors, researchers can map the conversion of this compound and its impact on the synthesis and degradation of other sphingolipids in vivo. This will help to build a more complete picture of the regulatory networks that govern sphingolipid metabolism and the specific role of this compound within this complex system. mdpi.com
Q & A
Basic: What are the primary analytical techniques for characterizing and quantifying D-threo-Dihydrosphingosine in experimental settings?
Answer:
this compound is typically characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. MS provides high sensitivity for detecting low-abundance sphingolipids, while NMR confirms stereochemical configuration, critical for distinguishing D-threo from other isomers (e.g., L-threo or erythro forms) . For quantification, reverse-phase liquid chromatography (RP-LC) coupled with tandem MS (LC-MS/MS) is widely used due to its specificity and ability to handle complex biological matrices. Researchers should validate methods using internal standards (e.g., isotopically labeled analogs) to account for matrix effects .
Basic: How is the stereochemical purity of synthetic this compound verified in research-grade samples?
Answer:
Stereochemical purity is confirmed via chiral chromatography and optical rotation measurements . Chiral columns (e.g., cellulose- or amylose-based stationary phases) separate enantiomers, while polarimetry quantifies optical activity. Researchers must cross-reference results with published optical rotation values for this compound (e.g., [α]D = +6.5° in methanol) to ensure consistency . Contamination with L-threo isomers can skew biological results, particularly in studies probing enzyme specificity (e.g., sphingosine kinases) .
Advanced: What experimental strategies address discrepancies in reported roles of this compound in apoptosis and cell survival pathways?
Answer:
Discrepancies often arise from differences in cell type , concentration thresholds , and experimental duration . To resolve contradictions:
- Dose-response studies : Establish concentration-dependent effects (e.g., pro-apoptotic at >10 µM vs. survival signaling at <1 µM).
- Time-course assays : Monitor transient vs. sustained signaling (e.g., ERK activation peaks at 15 mins but declines by 60 mins).
- Genetic knockdowns : Use siRNA targeting downstream effectors (e.g., ceramide synthases) to isolate pathways .
Meta-analyses of published data should account for methodological variables like serum-free conditions, which amplify apoptotic responses .
Advanced: How can researchers mitigate solubility challenges when working with this compound in vitro?
Answer:
this compound’s hydrophobicity requires solubilization in organic-aqueous mixtures . A validated protocol involves:
Dissolving the compound in ethanol or DMSO (final solvent concentration ≤0.1% to avoid cytotoxicity).
Complexing with fatty acid-free bovine serum albumin (BSA) to enhance aqueous dispersion.
Sonication (30 sec pulses at 4°C) to prevent aggregation .
Researchers should confirm solubility via dynamic light scattering (DLS) and validate bioactivity in dose-response assays.
Advanced: What are key considerations when designing in vivo studies to investigate this compound’s metabolic fate?
Answer:
In vivo studies require:
- Stable isotope tracing : Administering deuterated or ¹³C-labeled this compound to track incorporation into ceramides or sphingosine-1-phosphate.
- Tissue-specific sampling : Prioritize organs with high sphingolipid turnover (e.g., liver, brain).
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS.
Ethical approval must address compound toxicity, particularly hepatotoxicity observed at high doses in preclinical models .
Advanced: How do researchers reconcile differences in this compound’s effects in cell-free systems vs. whole-cell models?
Answer:
Cell-free systems (e.g., purified enzyme assays) lack metabolic context, such as competing pathways or compartmentalization. To reconcile
Compare kinetic parameters (Km, Vmax) of enzymes (e.g., ceramide synthase) in isolated vs. cellular environments.
Inhibit auxiliary pathways : Use myriocin (serine palmitoyltransferase inhibitor) to block de novo sphingolipid synthesis in whole cells.
Compartment-specific probes : Employ subcellular-targeted biosensors (e.g., GFP-tagged ceramide domains) .
Advanced: What methodologies are recommended for analyzing this compound’s interaction with lipid rafts?
Answer:
- Detergent-resistant membrane (DRM) assays : Isolate lipid rafts via sucrose gradient centrifugation after Triton X-100 treatment.
- Fluorescence anisotropy : Use labeled analogs (e.g., NBD-D-threo-Dihydrosphingosine) to measure membrane fluidity changes.
- Super-resolution microscopy : STORM or PALM imaging visualizes nanoscale raft organization .
Researchers should validate findings with lipid raft disruptors (e.g., methyl-β-cyclodextrin) and controls (e.g., cholesterol-depleted cells) .
Advanced: How can conflicting data on this compound’s role in autophagy be systematically evaluated?
Answer:
Apply systematic review frameworks (e.g., PRISMA) to assess study quality, focusing on:
- Autophagy markers : Compare LC3-II/LC3-I ratios and p62 degradation across studies.
- Context-dependent factors : Nutrient status (e.g., starvation vs. fed conditions) and cell stress inducers (e.g., rapamycin).
- Orthogonal assays : Correlate autophagy flux (e.g., tandem mRFP-GFP-LC3 reporters) with sphingolipidomic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
